Cas no 872024-24-3 ([4-(2-Furanylcarbonyl)-1-piperazinyl][1-[(2-phenylethenyl)sulfonyl]-4-piperidinyl]methanone)

[4-(2-Furanylcarbonyl)-1-piperazinyl][1-[(2-phenylethenyl)sulfonyl]-4-piperidinyl]methanone structure
872024-24-3 structure
Product name:[4-(2-Furanylcarbonyl)-1-piperazinyl][1-[(2-phenylethenyl)sulfonyl]-4-piperidinyl]methanone
CAS No:872024-24-3
MF:C23H27N3O5S
MW:457.542584657669
CID:5456104
PubChem ID:16262043

[4-(2-Furanylcarbonyl)-1-piperazinyl][1-[(2-phenylethenyl)sulfonyl]-4-piperidinyl]methanone Chemical and Physical Properties

Names and Identifiers

    • 1-(furan-2-carbonyl)-4-[1-(2-phenylethenesulfonyl)piperidine-4-carbonyl]piperazine
    • [4-(furan-2-carbonyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone
    • EN300-26605290
    • Z30622115
    • 872024-24-3
    • [4-(2-Furanylcarbonyl)-1-piperazinyl][1-[(2-phenylethenyl)sulfonyl]-4-piperidinyl]methanone
    • Inchi: 1S/C23H27N3O5S/c27-22(24-13-15-25(16-14-24)23(28)21-7-4-17-31-21)20-8-11-26(12-9-20)32(29,30)18-10-19-5-2-1-3-6-19/h1-7,10,17-18,20H,8-9,11-16H2
    • InChI Key: PLPQWFMDCVNSMY-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C(C2=CC=CO2)=O)CC1)(C1CCN(S(C=CC2=CC=CC=C2)(=O)=O)CC1)=O

Computed Properties

  • Exact Mass: 457.16714214g/mol
  • Monoisotopic Mass: 457.16714214g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 5
  • Complexity: 787
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 99.5Ų

Experimental Properties

  • Density: 1.37±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 681.4±65.0 °C(Predicted)
  • pka: -0.71±0.70(Predicted)

[4-(2-Furanylcarbonyl)-1-piperazinyl][1-[(2-phenylethenyl)sulfonyl]-4-piperidinyl]methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26605290-0.05g
1-(furan-2-carbonyl)-4-[1-(2-phenylethenesulfonyl)piperidine-4-carbonyl]piperazine
872024-24-3 95.0%
0.05g
$212.0 2025-03-20

Additional information on [4-(2-Furanylcarbonyl)-1-piperazinyl][1-[(2-phenylethenyl)sulfonyl]-4-piperidinyl]methanone

Recent Advances in the Study of [4-(2-Furanylcarbonyl)-1-piperazinyl][1-[(2-phenylethenyl)sulfonyl]-4-piperidinyl]methanone (CAS: 872024-24-3)

The compound [4-(2-Furanylcarbonyl)-1-piperazinyl][1-[(2-phenylethenyl)sulfonyl]-4-piperidinyl]methanone (CAS: 872024-24-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.

Recent studies have highlighted the compound's role as a modulator of key signaling pathways, particularly those involving protein-protein interactions (PPIs). Its structural complexity, featuring both a furan carbonyl and a phenylvinyl sulfonyl group, suggests a high degree of specificity in target binding. Preliminary in vitro assays have demonstrated its efficacy in inhibiting certain kinase activities, which could pave the way for its development as a novel therapeutic agent in oncology and inflammatory diseases.

One of the most notable advancements in the study of this compound is its synthesis via a multi-step protocol that ensures high yield and purity. Researchers have optimized the reaction conditions to minimize side products, which is critical for subsequent biological testing. The synthetic route involves the coupling of 4-(2-furanylcarbonyl)-1-piperazine with 1-[(2-phenylethenyl)sulfonyl]-4-piperidinecarboxylic acid, followed by purification using high-performance liquid chromatography (HPLC).

In terms of biological activity, recent in vivo studies have shown promising results. The compound exhibits a favorable pharmacokinetic profile, with good oral bioavailability and moderate half-life. Animal models of cancer have demonstrated reduced tumor growth rates when treated with this compound, suggesting its potential as an anti-proliferative agent. Additionally, its ability to cross the blood-brain barrier opens up possibilities for its use in neurological disorders.

Mechanistic studies have begun to unravel the compound's mode of action. It appears to interact with the ATP-binding site of certain kinases, thereby inhibiting their activity. Molecular docking simulations have provided insights into the binding interactions, highlighting the importance of the furan and sulfonyl groups in stabilizing the complex. Further structural-activity relationship (SAR) studies are underway to optimize its potency and selectivity.

Despite these promising findings, challenges remain. The compound's solubility in aqueous solutions is limited, which could affect its formulation and delivery. Researchers are exploring various prodrug strategies and nano-formulations to overcome this hurdle. Additionally, comprehensive toxicity studies are needed to ensure its safety profile before advancing to clinical trials.

In conclusion, [4-(2-Furanylcarbonyl)-1-piperazinyl][1-[(2-phenylethenyl)sulfonyl]-4-piperidinyl]methanone represents a promising candidate for further development in drug discovery. Its unique chemical structure and biological activity make it a valuable tool for studying PPIs and kinase inhibition. Continued research efforts will be essential to fully realize its therapeutic potential and address the current limitations.

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